5-Chloro-2-(methylthio)thiazolo[5,4-b]pyridine
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Overview
Description
5-Chloro-2-(methylthio)thiazolo[5,4-b]pyridine is a chemical compound with the CAS Number: 118872-73-4 . It has a molecular weight of 184.65 . The IUPAC name for this compound is 5-chloro-2-methylthiazolo[4,5-b]pyridine .
Synthesis Analysis
The synthesis of thiazolo[4,5-b]pyridines involves the combination of two potentially bioactive heterocyclic moieties (thiazole and pyridine), both of which are of priority importance for medicinal chemists . Modern synthetic techniques for thiazolo[4,5-b]pyridine bicyclic scaffold construction start from thiazole or thiazolidine derivatives followed by pyridine annulation, resulting in the target fused thiazolo[4,5-b]pyridines .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClN2S/c1-4-9-7-5(11-4)2-3-6(8)10-7/h2-3H,1H3 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 169-170 degrees . It is stored at a temperature of 4 degrees .Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Future research could focus on further exploring the biological activities of 5-Chloro-2-(methylthio)thiazolo[5,4-b]pyridine and related compounds, particularly their potential applications in medicinal chemistry. Given their broad spectrum of pharmacological activities, these compounds could be promising candidates for drug development .
properties
CAS RN |
108310-81-2 |
---|---|
Molecular Formula |
C7H5ClN2S2 |
Molecular Weight |
216.7 g/mol |
IUPAC Name |
5-chloro-2-methylsulfanyl-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H5ClN2S2/c1-11-7-9-4-2-3-5(8)10-6(4)12-7/h2-3H,1H3 |
InChI Key |
SUYMXURAHBVKLQ-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(S1)N=C(C=C2)Cl |
Canonical SMILES |
CSC1=NC2=C(S1)N=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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